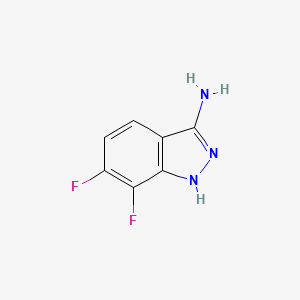

6,7-difluoro-1H-indazol-3-amine

Description

Significance of the Indazole Scaffold in Medicinal Chemistry and Drug Discovery

The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged structure in medicinal chemistry. sigmaaldrich.com Its unique chemical properties and versatile tautomeric forms make it a valuable building block for the synthesis of a wide array of heterocyclic compounds. While not commonly found in nature, synthetic indazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, antifungal, and antitumor properties. nih.gov This has led to their incorporation into numerous commercially available drugs and investigational compounds. nih.govresearchgate.net

The therapeutic potential of the indazole nucleus is underscored by its presence in several successful drugs. For instance, Pazopanib is a multi-kinase inhibitor used in cancer therapy, and Niraparib is a PARP inhibitor for the treatment of certain cancers. nih.govresearchgate.net The 1H-indazole-3-amine moiety, in particular, has been identified as an effective hinge-binding fragment for kinases, a critical interaction for inhibiting their activity. nih.govresearchgate.net This has made it a key component in the design of kinase inhibitors. nih.goved.ac.uk

Strategic Role of Fluorination in Modulating Bioactivity and Pharmacokinetic Profiles of Heterocyclic Compounds

The introduction of fluorine atoms into heterocyclic compounds is a widely employed strategy in modern medicinal chemistry to enhance their therapeutic potential. dntb.gov.uasioc-journal.cn Fluorination can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The strong electron-withdrawing nature of fluorine can alter the electronic profile of a molecule, which can in turn modulate its bioactivity.

Incorporating fluorine can lead to improved pharmacokinetic profiles, such as increased bioavailability and metabolic resistance. This is because the carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes. Furthermore, the strategic placement of fluorine atoms can block sites of metabolic attack, prolonging the drug's duration of action. The presence of fluorine has also been associated with lower hepatotoxicity in some cases. dntb.gov.ua

Historical and Contemporary Research Trends in the Synthesis and Application of Substituted Indazoles

Research into indazole derivatives has a rich history, with interest surging in recent decades due to their proven pharmacological value. nih.gov Historically, the synthesis of indazoles often involved multi-step procedures. However, contemporary research focuses on developing more efficient and versatile synthetic methodologies. nih.govnih.gov Modern techniques such as palladium-catalyzed cross-coupling reactions and one-pot procedures have streamlined the synthesis of diversely substituted indazoles. nih.govdntb.gov.ua

A significant trend in the application of substituted indazoles is the development of targeted therapies, particularly kinase inhibitors for the treatment of cancer. nih.goved.ac.uk Researchers are actively exploring the structure-activity relationships of indazole derivatives to design compounds with high potency and selectivity for specific kinase targets. nih.gov This includes the synthesis of libraries of substituted indazoles to identify lead compounds for further development. nih.govnih.gov

Research Rationale for Investigating 6,7-Difluoro-1H-indazol-3-amine within the Broader Indazole Chemical Space

The investigation of this compound is driven by a clear and strategic rationale that combines the established benefits of the indazole scaffold with the advantageous properties of fluorination. This specific compound serves as a key building block for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors.

The rationale for its investigation can be summarized by the following key points:

Enhanced Biological Activity: The difluoro substitution at the 6 and 7 positions is expected to modulate the electronic properties of the indazole ring, potentially leading to enhanced binding affinity and inhibitory activity against biological targets like kinases.

Improved Pharmacokinetic Profile: The presence of two fluorine atoms is anticipated to increase the metabolic stability and bioavailability of derivatives, a critical aspect in drug development.

Scaffold for Kinase Inhibitors: The 1H-indazol-3-amine core is a known and effective pharmacophore for kinase inhibition. nih.govnih.gov The addition of the difluoro pattern provides a unique and valuable scaffold for developing novel and potent kinase inhibitors for potential use in anticancer and anti-inflammatory therapies.

The synthesis of this compound typically involves the cyclization of appropriately substituted ortho-fluorinated benzaldehyde (B42025) or benzonitrile (B105546) precursors with hydrazine (B178648). Its emergence in the early 21st century, documented in patent literature around 2007, coincided with the growing focus of the pharmaceutical industry on developing targeted kinase inhibitors.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6,7-difluoro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3/c8-4-2-1-3-6(5(4)9)11-12-7(3)10/h1-2H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCNLECORJCINH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=NN2)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439179 | |

| Record name | 3-AMINO-6,7-DIFLUORO-1H-INDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706805-37-0 | |

| Record name | 3-AMINO-6,7-DIFLUORO-1H-INDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6,7 Difluoro 1h Indazol 3 Amine and Its Analogs

Strategic Approaches to Fluorinated Indazole Ring Construction

The synthesis of fluorinated indazoles, particularly those with fluorine atoms on the benzene (B151609) ring like 6,7-difluoro-1H-indazol-3-amine, relies on building the heterocyclic system from appropriately substituted precursors.

Regioselective Annulation and Cyclization Reactions for Fluorinated Benzene Precursors

A primary and effective strategy for constructing the 1H-indazole ring system involves the cyclization of ortho-substituted fluorinated benzene derivatives. A widely adopted method is the condensation of an ortho-fluorobenzonitrile with hydrazine (B178648). For instance, the synthesis of 5-bromo-1H-indazol-3-amine is achieved by refluxing 5-bromo-2-fluorobenzonitrile (B68940) with hydrazine hydrate, a reaction that proceeds with high yield in a short time frame. nih.gov This approach is directly applicable to the synthesis of this compound starting from 2,3,4-trifluorobenzonitrile.

Another established route involves the reaction of ortho-fluorobenzaldehydes or ketones with hydrazine. acs.orgchemicalbook.com The utilization of O-methyl oxime derivatives of the aldehydes can effectively prevent competitive side reactions like the Wolff-Kishner reduction, which can occur during direct preparations from aldehydes. acs.org Furthermore, the Z-isomers of these oximes can lead to the formation of 3-aminoindazoles through a benzonitrile (B105546) intermediate upon reaction with hydrazine. acs.org

The diazotization of ortho-toluidines or ortho-alkynylanilines followed by cyclization represents another versatile protocol for creating the indazole core. chemicalbook.comsci-hub.se Adapting these methods with appropriately fluorinated anilines provides a viable pathway to the target compounds. A general route through the nitrosation of o-methylacetanilide followed by rearrangement and cyclization has also been developed. chemicalbook.com

A powerful modern technique for indazole synthesis is the [3+2] cycloaddition of diazo compounds with arynes generated from precursors like o-(trimethylsilyl)aryl triflates. This method offers a direct and efficient route to a wide array of substituted indazoles under mild conditions. organic-chemistry.org

Table 1: Selected Cyclization Reactions for Indazole Ring Formation

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| o-Fluorobenzonitrile | Hydrazine Hydrate | 1H-Indazol-3-amine | nih.gov |

| o-Fluorobenzaldehyde | Hydrazine | 1H-Indazole | acs.orgchemicalbook.com |

| o-Toluidine | NaNO₂, Acetic Acid | 1H-Indazole | chemicalbook.com |

Direct Fluorination and Post-Cyclization Fluorine Introduction Strategies

While building the core from already fluorinated benzenes is common, methods for introducing fluorine directly onto a pre-formed indazole ring are of significant interest for late-stage functionalization.

A noteworthy development is the metal-free, regioselective C-3 fluorination of 2H-indazoles. organic-chemistry.org This transformation can be achieved using N-fluorobenzenesulfonimide (NFSI) as the fluorine source in water under ambient conditions, providing good yields. Mechanistic studies suggest this reaction proceeds through a radical pathway. organic-chemistry.org This method is particularly valuable as direct C-3 fluorination has historically been challenging. chim.it

Photocatalysis offers another powerful tool for direct C-H fluorination. brittonsfu.com The use of a decatungstate anion photocatalyst in conjunction with NFSI enables the fluorination of unactivated C-H bonds and demonstrates excellent functional group tolerance. brittonsfu.com While not specifically demonstrated on 6,7-difluoro-1H-indazole, this technology holds potential for the post-cyclization introduction of fluorine at other positions if required.

Functionalization at the Indazole Core: Synthetic Routes to this compound and its 3-Amino Derivatives

Once the 6,7-difluoro-1H-indazole core is established, further modifications, particularly at the C-3 and N-1/N-2 positions, are crucial for developing analogs.

Methodologies for C3-Amination and Amide Coupling Reactions at the 3-Position

The most direct route to a 3-aminoindazole is through the cyclization of an o-fluorobenzonitrile with hydrazine, as previously mentioned. nih.gov However, methods for introducing the amino group onto a pre-existing indazole are also available. Copper-catalyzed C-H amination at the C-3 position of 2H-indazoles has been developed, offering a regioselective pathway to 3-amino derivatives. nih.gov Other strategies include metal-free radical processes using potassium persulfate and electrochemical C-3 amination. chim.it

The 3-amino group of this compound is a key handle for further diversification, primarily through amide coupling reactions. The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment in many kinase inhibitors. nih.govresearchgate.net Standard amide bond formation protocols, reacting the amine with carboxylic acids, acid chlorides, or other activated acyl species, are routinely used to synthesize a vast library of 1H-indazole-3-amide derivatives. nih.govresearchgate.net

Selective N-Alkylation and N-Arylation Approaches for Indazole Nitrogen Atoms

Indazoles possess two reactive nitrogen atoms (N-1 and N-2), leading to potential regioselectivity challenges during N-alkylation or N-arylation. The distribution of N-1 and N-2 isomers is highly dependent on the reaction conditions and the electronic properties of the indazole substrate. nih.gov

N-1 Selective Alkylation and Arylation: For selective N-1 alkylation, a common and effective method involves deprotonation with a base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. beilstein-journals.org This approach often provides high N-1 selectivity, which is attributed to thermodynamic control. nih.govrsc.org The substrate scope is broad, tolerating various substituents on the indazole ring and a range of alkylating agents. nih.govbeilstein-journals.org For N-1 arylation, copper-catalyzed conditions, for example using CuI with a diamine ligand, have proven effective. researchgate.net

N-2 Selective Alkylation and Arylation: Conversely, selective N-2 alkylation can be achieved under acidic conditions. A general method uses primary, secondary, or tertiary alkyl 2,2,2-trichloroacetimidates as the alkylating agent, promoted by trifluoromethanesulfonic acid (TfOH) or copper(II) triflate. organic-chemistry.orgwuxibiology.com This method demonstrates high selectivity for the N-2 position, with quantum mechanical analyses suggesting the reaction proceeds via the more stable 1H-indazole tautomer, but through a transition state leading to the N-2 product. wuxibiology.com Patent literature also describes methods for the regioselective N-2 arylation of indazoles. google.com

Table 2: Regioselective N-Alkylation Conditions for Indazoles

| Desired Position | Reagents/Catalyst | Alkylating Agent | Key Feature | Reference(s) |

|---|---|---|---|---|

| N-1 | NaH in THF | Alkyl Halide | Thermodynamic control | nih.govbeilstein-journals.org |

Catalyst-Based Synthetic Methods Applied to Difluorinated Indazoles

Catalysis plays a pivotal role in the efficient synthesis and functionalization of indazole scaffolds, including difluorinated systems.

Palladium catalysts are extensively used for cross-coupling reactions. The Suzuki coupling, employing catalysts like Pd(PPh₃)₄ or PdCl₂(dppf)₂, is a robust method for C-C bond formation. researchgate.net This is frequently used to introduce aryl or heteroaryl groups at halogenated positions of the indazole core, such as the C-3 or C-5 position, starting from the corresponding iodo- or bromo-indazole. nih.govmdpi.com

Copper catalysts are also versatile. As mentioned, Cu(I) and Cu(II) salts are used for N-arylation, N-2 alkylation, and C-3 amination reactions. nih.govresearchgate.netorganic-chemistry.org

More recently, rhodium and cobalt catalysts have been employed for advanced C-H functionalization strategies. Rh(III)-catalyzed processes can be used to synthesize complex derivatives like spirocyclic indazoles or difluorinated pyrazolo[1,2-a]indazolones. researchgate.netrsc.org Air-stable Co(III) catalysts have been developed for the one-step synthesis of N-aryl-2H-indazoles from simple starting materials via C-H bond additions to aldehydes followed by cyclization. nih.gov These methods represent the cutting edge of efficient and atom-economical synthesis.

Transition Metal-Catalyzed Coupling Reactions for C-C and C-N Bond Formation

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic systems, and indazoles are no exception. Palladium, rhodium, and copper catalysts are instrumental in forming crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which constitute the indazole framework. researchgate.netnih.gov

A prevalent strategy for constructing 3-aminoindazoles involves the palladium-catalyzed coupling of 2-halobenzonitriles with hydrazine derivatives. organic-chemistry.org For instance, the reaction of 2-bromobenzonitriles with benzophenone (B1666685) hydrazone, followed by an acid-mediated deprotection and cyclization, provides an efficient route to various substituted 3-aminoindazoles. organic-chemistry.org This method serves as a valuable alternative to traditional SNAr reactions with hydrazine on o-fluorobenzonitriles. organic-chemistry.org Similarly, copper-catalyzed coupling of 2-halobenzonitriles with hydrazine carboxylic esters can yield substituted 3-aminoindazoles through a cascade process. organic-chemistry.org

Recent advancements have also highlighted the use of cobalt catalysis. Cobalt(III)-catalyzed C-H bond functionalization, followed by an addition and cyclization cascade, has been employed to synthesize 2-aryl indazoles. acs.org This method demonstrates the versatility of cobalt in activating C-H bonds and facilitating the formation of the indazole ring system. acs.org

The table below summarizes key transition metal-catalyzed reactions for the synthesis of indazole derivatives, highlighting the catalyst, reactants, and resulting products.

| Catalyst | Reactants | Product | Reference |

| Palladium | 2-Bromobenzonitriles, Benzophenone hydrazone | Substituted 3-aminoindazoles | organic-chemistry.org |

| Copper | 2-Halobenzonitriles, Hydrazine carboxylic esters | Substituted 3-aminoindazoles | organic-chemistry.org |

| Cobalt(III) | Azobenzenes, Aldehydes | 2-Aryl indazoles | acs.org |

| Rhodium(III) | (Hetero)aryl C-H bonds, Organic azides | Aminated (hetero)arenes | nih.gov |

| Iridium(III) | Primary C(sp³)-H bonds, Organic azides | Amidated alkanes | nih.gov |

These transition metal-catalyzed methods offer significant advantages, including high efficiency, broad substrate scope, and the ability to construct complex molecular architectures under relatively mild conditions. The strategic use of these catalysts is crucial for the regioselective synthesis of functionalized indazoles like this compound.

Organocatalytic and Green Chemistry Approaches in Fluorinated Indazole Synthesis

In recent years, there has been a significant shift towards more sustainable and environmentally benign synthetic methodologies. Organocatalysis and green chemistry principles are increasingly being applied to the synthesis of fluorinated indazoles, offering alternatives to traditional metal-catalyzed reactions. nih.govdntb.gov.ua

One notable green approach is the use of water as a solvent. A metal-free method for the direct C-3 fluorination of 2H-indazoles has been developed using N-fluorobenzenesulfonimide (NFSI) in water under ambient air. organic-chemistry.org This method is highly regioselective and tolerates a wide range of functional groups, providing a straightforward route to fluorinated indazole derivatives. organic-chemistry.org The reaction is believed to proceed through a radical mechanism. organic-chemistry.org

The synthesis of indazoles from o-fluorobenzaldehydes and their O-methyloximes with hydrazine represents another practical and greener approach. acs.org This condensation reaction effectively avoids the competitive Wolff-Kishner reduction that can occur in direct preparations from aldehydes. acs.org

The following table outlines some organocatalytic and green chemistry approaches for the synthesis of indazoles.

| Approach | Reagents/Catalyst | Key Features | Reference |

| Metal-free fluorination | N-Fluorobenzenesulfonimide (NFSI) | Reaction in water, ambient conditions, radical mechanism | organic-chemistry.org |

| Condensation reaction | o-Fluorobenzaldehydes/O-methyloximes, Hydrazine | Avoids side reactions, practical synthesis | acs.org |

These methods align with the principles of green chemistry by utilizing safer reagents, milder reaction conditions, and reducing waste generation. dntb.gov.ua The development of such sustainable synthetic routes is critical for the large-scale and environmentally responsible production of important pharmaceutical intermediates like this compound.

Photoinduced and Electrochemical Synthesis Strategies for Substituted Indazoles

Photochemical and electrochemical methods are emerging as powerful tools in organic synthesis, offering unique reactivity and selectivity. These strategies often proceed under mild conditions and can provide access to complex molecules that are challenging to synthesize using traditional thermal methods.

Photoinduced reactions have been utilized for the synthesis of substituted indazoles. For example, photoinduced decarboxylative phosphorothiolation of N-hydroxyphthalimide esters has been reported. acs.org While not directly forming the indazole ring, this method demonstrates the potential of photochemistry in introducing functional groups relevant to indazole analogs.

Electrochemical synthesis offers a transition-metal-free approach to indazole formation. An electrochemical intramolecular N(sp²)–H/N(sp³)–H coupling reaction has been described for the synthesis of 1H-indazoles. rsc.org This method uses commercially available ammonia (B1221849) as the nitrogen source and proceeds at room temperature, offering a broad substrate scope. rsc.org Furthermore, electrochemical reduction of 2-N-substituted indazoles can selectively produce the corresponding indazolines. scispace.com Anodic dehydrogenative N–N coupling reactions have also been employed for the synthesis of N,N′-disubstituted indazolin-3-ones. nih.gov

The table below highlights some photoinduced and electrochemical strategies for the synthesis of indazoles and related compounds.

| Method | Key Transformation | Conditions | Reference |

| Electrochemical | Intramolecular N(sp²)–H/N(sp³)–H coupling | Room temperature, transition-metal-free | rsc.org |

| Electrochemical | Reduction of 2-N-substituted indazoles | High negative potentials | scispace.com |

| Electrochemical | Anodic dehydrogenative N–N coupling | Galvanostatic setup | nih.gov |

| Photoinduced | Decarboxylative phosphorothiolation | Photoredox catalysis | acs.org |

These innovative synthetic strategies provide alternative and often more sustainable pathways to substituted indazoles. The ability to perform these reactions under mild and controlled conditions makes them highly attractive for the synthesis of sensitive and highly functionalized molecules like this compound.

Spectroscopic and Analytical Characterization Methodologies in Advanced Indazole Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomeric Studies (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of indazole derivatives. Multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F, provide detailed information about the molecular framework, connectivity, and electronic environment of the nuclei.

In the study of fluorinated indazoles, such as the closely related 6,7-difluoro-3-methyl-1H-indazole, ¹H NMR spectra are essential for identifying the protons on the aromatic ring and the N-H proton of the indazole core. researchgate.net The chemical shifts and coupling constants (J-values) between protons and adjacent fluorine atoms are particularly diagnostic. For ¹H-indazole-3-amine derivatives, the active hydrogens on the indazole's C-1 and the amine's C-3 typically appear as single peaks in the δ 10–13 ppm range, while aromatic protons are found between δ 6–8 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by mapping the carbon skeleton. The chemical shifts of carbon atoms are highly sensitive to their local electronic environment. Carbons bonded to fluorine exhibit characteristic splitting (C-F coupling), which confirms the position of the fluorine substituents on the benzene (B151609) portion of the indazole ring. researchgate.net

For fluorinated compounds, ¹⁹F NMR is a powerful and highly sensitive technique. It provides direct information about the chemical environment of the fluorine atoms. The presence of two distinct signals in the ¹⁹F NMR spectrum of a 6,7-difluoro-indazole derivative would confirm the chemical non-equivalence of the two fluorine atoms, and their coupling to nearby protons would help solidify the structural assignment. researchgate.net

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a known feature of indazoles. NMR studies in different solvents and at various temperatures can help elucidate the position of the N-H proton and determine the predominant tautomeric form in solution. researchgate.net

Table 1: Representative NMR Data for a 6,7-Difluoro-Indazole Derivative (6,7-difluoro-3-methyl-1H-indazole) researchgate.net

| Nucleus | Position | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | H-4 | 7.45 | t, J=8.1 |

| ¹H | H-5 | 6.85 | dd, J=8.1, 4.7 |

| ¹³C | C-3 | 142.1 | |

| ¹³C | C-4 | 110.1 | d, J=3.0 |

| ¹³C | C-5 | 111.4 | d, J=16.0 |

| ¹³C | C-6 | 147.2 | dd, J=246.0, 13.0 |

| ¹³C | C-7 | 140.2 | dd, J=246.0, 13.0 |

| ¹⁹F | F-6 | -143.1 | |

| ¹⁹F | F-7 | -157.6 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is a cornerstone analytical technique used to determine the molecular weight and confirm the elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial, as it measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For 6,7-difluoro-1H-indazol-3-amine (C₇H₅F₂N₃), HRMS would be used to verify that the experimental exact mass matches the theoretical calculated mass (169.0451). echemi.com The structures of newly synthesized indazole derivatives are routinely confirmed using HRMS. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for analyzing reaction mixtures, identifying byproducts, and assessing the purity of the target compound. The liquid chromatograph separates the components of a mixture, which are then introduced sequentially into the mass spectrometer for detection and identification.

Furthermore, fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The resulting fragmentation pattern is like a molecular fingerprint and can be used to deduce the connectivity of atoms within the parent molecule, further corroborating the proposed structure.

Table 2: Predicted Mass Spectrometry Data for a Fluoro-Indazol-Amine Isomer uni.lu

| Adduct | m/z (Mass-to-Charge Ratio) | Predicted Collision Cross Section (CCS, Ų) |

|---|---|---|

| [M+H]⁺ | 152.06186 | 125.0 |

| [M+Na]⁺ | 174.04380 | 136.5 |

| [M-H]⁻ | 150.04730 | 125.0 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present in a compound.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The primary amine (-NH₂) group is particularly prominent, typically displaying two distinct N-H stretching bands in the region of 3200-3500 cm⁻¹. wpmucdn.com An N-H bending vibration is also expected near 1600 cm⁻¹. wpmucdn.com The aromatic nature of the indazole ring would be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region. Finally, the carbon-fluorine (C-F) bonds would produce strong, characteristic stretching absorptions, typically found in the 1000-1300 cm⁻¹ range.

Raman spectroscopy provides similar but complementary vibrational information. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. It is particularly useful for identifying symmetric vibrations that may be weak or absent in the IR spectrum.

Table 3: Expected Infrared Absorption Frequencies for this compound wpmucdn.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3200 - 3500 |

| Amine (N-H) | Bending | ~1600 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aromatic (C=C) | Ring Stretching | 1400 - 1600 |

| Fluoroaromatic (C-F) | Stretching | 1000 - 1300 |

X-ray Crystallography for Definitive Solid-State Structural Determination of this compound Derivatives

For indazole derivatives, X-ray crystallography can confirm the planarity of the bicyclic ring system and determine the precise spatial arrangement of the substituents. It is also the ultimate method for resolving any ambiguity regarding tautomeric forms in the solid state. In a study of the related compound 1,3-Dimethyl-1H-indazol-6-amine, single-crystal X-ray analysis revealed the molecule to be almost planar and detailed the intermolecular hydrogen bonding interactions that dictate the crystal packing. researchgate.net Obtaining similar data for a derivative of this compound would provide unequivocal proof of its solid-state structure.

Table 4: Representative Single-Crystal X-ray Data for an Indazole Amine Derivative (1,3-Dimethyl-1H-indazol-6-amine) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 18.3004 (10) |

| b (Å) | 8.3399 (7) |

| c (Å) | 5.6563 (1) |

| Volume (ų) | 863.28 (9) |

| Z (Molecules per unit cell) | 4 |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, UPLC)

Chromatographic techniques are essential for both the purification of synthesized compounds and the quantitative assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods used to separate, identify, and quantify each component in a mixture.

In the synthesis of indazole derivatives, these techniques are used to monitor the progress of a reaction and to determine the purity of the final product. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The area under this peak is proportional to the concentration of the compound, allowing for quantitative purity analysis (e.g., >98%). These methods are also critical for separating the desired product from starting materials, reagents, and any side products, including structural isomers that can be difficult to separate by other means like recrystallization. nih.gov UPLC operates on the same principles as HPLC but uses smaller particle-size columns, allowing for higher resolution, faster run times, and greater sensitivity.

Computational Chemistry and in Silico Modeling of 6,7 Difluoro 1h Indazol 3 Amine

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT can predict a variety of chemical properties, offering a theoretical framework to understand the behavior of 6,7-difluoro-1H-indazol-3-amine at a quantum-mechanical level.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and chemical reactivity.

For this compound, quantum chemical calculations using DFT at the B3LYP/6-311+G** level of theory have determined its frontier orbital energies. The HOMO energy is calculated to be -6.32 eV, and the LUMO energy is -1.89 eV. This results in a HOMO-LUMO energy gap of 4.43 eV. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. nih.gov The calculated gap for this molecule suggests a moderate level of reactivity and stability.

Table 1: Calculated Quantum Chemical Properties for this compound

| Parameter | Value | Method |

|---|---|---|

| HOMO Energy | -6.32 eV | DFT (B3LYP/6-311+G**) |

| LUMO Energy | -1.89 eV | DFT (B3LYP/6-311+G**) |

| HOMO-LUMO Gap (ΔE) | 4.43 eV | Calculated |

| Dipole Moment | 3.14 D | DFT (B3LYP/6-311+G**) |

Molecular Electrostatic Potential (MEP) maps and orbital analysis provide further details on reactivity. The MEP surface illustrates the charge distribution on a molecule, highlighting electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. nih.gov It is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. While specific docking studies for this compound are not widely published, the 1H-indazol-3-amine scaffold is a known and effective hinge-binding fragment in many kinase inhibitors. nih.gov Docking studies on closely related indazole derivatives against key therapeutic targets can provide valuable insights into the potential interactions of this compound.

Tyrosine Kinases: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is a therapeutic target in acute myeloid leukemia. nih.gov Docking studies of indazole-based inhibitors have shown that the indazole core plays a critical role in binding to the ATP-binding site. For instance, a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative forms a key hydrogen bond via its indazole N-H group with the amide oxygen of Cys694 in the hinge region of FLT3. nih.gov The 1H-indazole-3-amine structure is a known hinge-binding fragment in inhibitors like Linifanib, which effectively interacts with the hinge region of tyrosine kinases. nih.govnih.gov This suggests that this compound could similarly anchor itself in the kinase hinge region, a foundational interaction for inhibition.

Cyclooxygenase-2 (COX-2): COX-2 is a key enzyme in the inflammatory pathway and a target for non-steroidal anti-inflammatory drugs (NSAIDs). dergipark.org.tr The active site of COX-2 contains a side pocket that allows it to bind bulkier inhibitors compared to the COX-1 isoform. nih.gov Molecular docking of flavonoid compounds, for example, has shown that hydrogen bonds with key residues like SER 530 are crucial for binding and inhibition. researchgate.net In studies with other indazole analogs, compounds showed significant binding affinities for the COX-2 enzyme, with calculated binding energies indicating stable interactions within the active site. wikipedia.org

Aromatase: Aromatase is a critical enzyme in estrogen biosynthesis and a major target for treating hormone-dependent breast cancer. Docking studies of various aromatase inhibitors reveal that interactions with polar residues like Asp309 and Thr310, and non-polar residues such as Val370 and Leu477, are important for binding. dergipark.org.tr The indazole scaffold, being a heterocyclic system, has the potential to form favorable interactions within this binding pocket.

Table 2: Representative Docking Interactions of Indazole Analogs with Biological Targets

| Target Protein | PDB ID | Example Ligand | Key Interacting Residues | Reference |

|---|---|---|---|---|

| FLT3 Kinase | 4RT7 | 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative | Cys694, Asp829 | nih.gov |

| COX-2 | 3LN1 | 4,5-dihydro-1H-pyrazole derivative | His90, Arg513, Phe518, Val523 | nih.govnih.gov |

| Aromatase | 3S7S | Letrozole (Non-steroidal inhibitor) | Asp309, Thr310, Val370, Met374, Ser478 | dergipark.org.tr |

Note: This table presents data for analogous or related compounds to illustrate potential binding modes, as specific docking data for this compound is not available in the cited literature.

Based on docking studies of related compounds, a pharmacophore model for binding to these receptors can be proposed. A pharmacophore defines the essential steric and electronic features necessary for molecular interaction. For kinase inhibition, a common pharmacophore includes a hydrogen bond donor/acceptor to interact with the hinge region, and hydrophobic aromatic regions to occupy the adjacent lipophilic pockets.

The this compound molecule contains:

Hydrogen Bond Donors/Acceptors: The indazole ring nitrogens and the 3-amino group can form critical hydrogen bonds with the kinase hinge region (e.g., Cys694 in FLT3) or key polar residues in other enzymes (e.g., Ser530 in COX-2).

Aromatic/Hydrophobic Features: The fused ring system provides a rigid, aromatic scaffold that can engage in hydrophobic and π-stacking interactions with residues like Phe518 in COX-2 or other aromatic residues in the target's active site. The difluoro-substitution on the benzene (B151609) ring can modulate lipophilicity and potentially form specific interactions with the target protein. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions in Biological Systems

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is crucial for assessing the conformational stability of the docked pose and understanding how the ligand and protein interact in a more realistic, solvated environment.

For example, MD simulations performed on 1H-indazole analogs docked with the COX-2 enzyme have been used to confirm the stability of the complex. wikipedia.org Such studies indicated that the test compounds remained stably bound within the active site of the COX-2 enzyme throughout the simulation period. wikipedia.org This type of analysis would be a critical next step for this compound to validate any promising docking results and to confirm the stability of its interactions with target receptors like tyrosine kinases or COX-2.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. These models are built on the principle that the structure of a molecule dictates its activity and properties.

While specific QSAR models for this compound are not extensively documented in publicly available literature, numerous studies on analogous indazole derivatives have successfully developed predictive models for their biological activities, particularly as kinase inhibitors and anticancer agents. These studies provide a framework for understanding how the structural features of this compound likely influence its biological function.

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of indazole analogs with known biological activities (e.g., IC₅₀ values against a specific kinase) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For indazole derivatives, key structural descriptors that often influence their biological activity include:

Electronic Descriptors: The fluorine atoms at the 6 and 7 positions of this compound create strong electron-withdrawing effects, which can be quantified by descriptors such as atomic charges and dipole moment. These electronic features are crucial for interactions with biological targets.

Steric Descriptors: The size and shape of the molecule, represented by descriptors like molecular volume and surface area, play a significant role in how well the compound fits into the binding site of a target protein.

Hydrophobic Descriptors: The lipophilicity of the molecule, often expressed as logP, influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

A hypothetical QSAR study on a series of indazole kinase inhibitors might yield a model that highlights the importance of specific substitutions on the indazole ring for enhanced potency. For instance, a model could indicate that electron-withdrawing groups at the 6 and 7 positions, as seen in this compound, are favorable for activity.

| Descriptor Class | Specific Descriptor | Potential Influence on Biological Activity |

|---|---|---|

| Electronic | Dipole Moment | Influences polar interactions with the target protein. |

| Electronic | Partial Atomic Charges | Determines electrostatic interactions and hydrogen bonding capacity. |

| Steric | Molecular Volume | Affects the fit of the molecule within the binding pocket. |

| Steric | Surface Area | Relates to the extent of interaction with the receptor surface. |

| Hydrophobic | LogP | Impacts membrane permeability and binding to hydrophobic pockets. |

| Topological | Wiener Index | Reflects molecular branching and compactness. |

Several online platforms and software packages offer ADMET prediction based on a compound's chemical structure. biorxiv.org These tools utilize large databases of experimental data to build predictive models for various endpoints.

Key ADMET Parameters and Their In Silico Prediction:

Absorption:

Human Intestinal Absorption (HIA): Predictions for indazole derivatives often suggest good intestinal absorption, a favorable characteristic for orally administered drugs.

Caco-2 Permeability: This is an in vitro model for intestinal absorption. In silico models can predict the permeability of compounds across Caco-2 cell monolayers.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can limit the absorption of drugs. Computational models can predict whether a compound is likely to be a substrate or inhibitor of P-gp.

Distribution:

Blood-Brain Barrier (BBB) Penetration: The ability of a drug to cross the BBB is critical for treating central nervous system disorders. The fluorination in this compound may influence its ability to penetrate the BBB. In silico models predict BBB penetration based on factors like lipophilicity and polar surface area.

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins affects its free concentration and, consequently, its efficacy. QSPR models can estimate the percentage of plasma protein binding.

Metabolism:

Cytochrome P450 (CYP) Inhibition: Indazole derivatives are known to interact with CYP enzymes, which are responsible for the metabolism of many drugs. In silico models can predict the potential of a compound to inhibit various CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). This is important for assessing the risk of drug-drug interactions.

Excretion:

Renal Excretion: The primary route of elimination for many small molecule drugs is through the kidneys. While direct prediction of renal clearance is complex, models can estimate properties like solubility that influence this process.

Toxicity:

hERG (human Ether-à-go-go-Related Gene) Inhibition: Inhibition of the hERG potassium channel can lead to cardiotoxicity. In silico models are widely used to flag potential hERG inhibitors early in development.

Ames Mutagenicity: This assay assesses the mutagenic potential of a compound. Computational models can predict the likelihood of a positive Ames test result.

Hepatotoxicity: Drug-induced liver injury is a major safety concern. Predictive models for hepatotoxicity are an active area of research.

| ADMET Property | Predicted Value/Classification | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier Penetration | Low to Moderate | May have limited effects on the central nervous system. |

| CYP2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions with CYP2D6 substrates. |

| hERG Inhibition | Low Risk | Reduced likelihood of cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low concern for genotoxicity. |

It is important to note that in silico predictions are not a substitute for experimental validation. However, they are invaluable tools for prioritizing compounds for further testing and for guiding the design of new molecules with improved activity and pharmacokinetic profiles. The computational analysis of this compound and its analogs provides a strong foundation for its further investigation as a potential drug candidate.

Structure Activity Relationship Sar and Structure Biological Function Relationships of 6,7 Difluoro 1h Indazol 3 Amine Derivatives

Impact of Fluorination at the 6,7-Positions on Biological Activity and Selectivity

The introduction of fluorine atoms at the 6th and 7th positions of the indazole ring is a key modification that significantly influences the biological profile of 6,7-difluoro-1H-indazol-3-amine derivatives. This difluorination pattern imparts specific electronic and steric properties that modulate molecular interactions and enhance pharmacokinetic characteristics.

Electronic and Steric Effects of Difluoro Substitution on Molecular Interactions

The two fluorine atoms at the 6 and 7 positions exert a strong electron-withdrawing effect on the indazole ring system. This alteration in the electronic landscape of the molecule can significantly influence its interactions with biological targets. For instance, the modified π-electron distribution can affect π-π stacking interactions with aromatic residues within a protein's binding pocket. nih.govrsc.org

Subtle changes in the electronic nature of the ring can lead to dramatic shifts in biological activity. acs.org The electrostatic potential of the molecule is altered by the highly electronegative fluorine atoms, which can lead to more favorable interactions with specific amino acid residues in a target protein, thereby enhancing binding affinity and selectivity. rsc.orgnih.gov

Influence on Lipophilicity, Bioavailability, and Metabolic Stability

The introduction of fluorine atoms also increases the lipophilicity of the molecule. acs.org This property is crucial for a drug's ability to cross biological membranes, including the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets. By modulating lipophilicity, the 6,7-difluoro substitution can significantly enhance the bioavailability of indazole derivatives.

Role of the 3-Amino Moiety in Receptor Binding and Target Engagement

The 3-amino group of this compound is a critical functional group that serves as a key anchor for receptor binding and a versatile handle for chemical modification. nih.gov Its ability to act as a hydrogen bond donor is fundamental to its interaction with many biological targets.

Systematic Modifications and Derivatization at the C3-Amino Position (e.g., Amide Formation)

The 3-amino group provides a convenient point for derivatization, allowing for the exploration of a wide chemical space to optimize biological activity. A common and effective modification is the formation of amides. nih.govnih.gov This transformation not only allows for the introduction of various substituents but also modulates the electronic properties and hydrogen-bonding capabilities of the molecule.

For example, the synthesis of N-(6,7-difluoro-1H-indazol-3-yl)butanamide from this compound introduces a butanamide group, altering the compound's physicochemical properties and potential biological interactions. ontosight.ai The 1H-indazole-3-amide framework is considered a crucial element for enhancing antitumor activity in certain derivatives. nih.govresearchgate.net

Exploration of Substituent Effects on Efficacy and Potency in Biological Assays

Systematic variation of the substituents attached to the 3-amino group has a profound impact on the efficacy and potency of the resulting derivatives. Structure-activity relationship (SAR) studies have shown that the nature of these substituents is critical for target engagement. nih.govnih.gov For instance, in the development of kinase inhibitors, the substituents on the amide can be tailored to fit into specific hydrophobic pockets or form additional hydrogen bonds within the ATP-binding site of the kinase, leading to enhanced inhibitory activity. nih.gov

The introduction of different groups can influence not only the binding affinity but also the selectivity of the compound for a particular biological target over others. This is a crucial aspect of drug design, aiming to maximize therapeutic efficacy while minimizing off-target effects.

Comparative SAR Studies with Non-Fluorinated and Mono-Fluorinated Indazole Analogs

The strategic incorporation of fluorine atoms into the indazole scaffold is a key tactic in medicinal chemistry to modulate a compound's physicochemical properties and enhance its biological activity. Comparative structure-activity relationship (SAR) studies involving this compound derivatives and their non-fluorinated and mono-fluorinated counterparts reveal critical insights into the role of fluorine in molecular recognition and potency. The presence, number, and position of fluorine atoms on the indazole ring can significantly influence a derivative's efficacy as an inhibitor of various enzymes, such as protein kinases.

The inclusion of fluorine often enhances metabolic stability and lipophilicity, which can lead to improved bioavailability and a stronger affinity for target proteins. rsc.org The 1H-indazole-3-amine structure itself is recognized as an effective fragment for binding to the hinge region of kinases, a critical interaction for inhibitory activity. nih.govresearchgate.net Modifications, including fluorination, on this core structure are pivotal for optimizing potency and selectivity.

Research into fluorinated indazoles as kinase inhibitors has demonstrated the profound impact of fluorine substitution. For instance, in the development of inhibitors for Rho kinase (ROCK1), the position of a single fluorine atom was shown to be critical. An indazole derivative with fluorine at the C6 position (Compound 52) exhibited significantly enhanced inhibitory potency (IC₅₀ of 14 nM) and dramatically increased oral bioavailability compared to its C4-fluorinated analog (Compound 51), which had a much lower potency with an IC₅₀ of 2500 nM. rsc.org This highlights the sensitivity of the target's binding pocket to the specific placement of the fluorine atom.

Similarly, studies on derivatives targeting fibroblast growth factor receptor (FGFR) have shown the benefits of di-fluoro substitution patterns. A derivative featuring a 6-(2,6-difluoro-3-methoxyphenyl) group was identified as a highly potent inhibitor of FGFR1 and FGFR2, demonstrating the constructive interplay between fluorination on both the indazole core and its substituents. nih.gov

In the context of anti-cancer research, comparative analysis of 1H-indazole-3-amine derivatives has provided clear evidence of fluorine's positive contribution to anti-proliferative activity. A study evaluating derivatives against various cancer cell lines revealed that the nature and position of substituents on the benzene (B151609) ring at the C-5 position of the indazole had a marked effect on activity. nih.gov The general trend for activity against the Hep-G2 cancer cell line was: 3,5-difluoro substituent > 4-fluoro substituent > 3-fluoro substituent, underscoring the importance of the fluorine substitution pattern for antitumor effects. nih.gov

Further analysis within a series of compounds showed that those containing a fluorine atom were often significantly more active. mdpi.com For example, when comparing compounds with the same R¹ group, the presence of a fluorine-containing R² group led to enhanced activity. mdpi.com This suggests that fluorine's electron-withdrawing properties and its ability to form key interactions, such as hydrogen bonds, can improve binding affinity with the target protein. mdpi.com

The table below presents comparative data for different fluorination patterns on the indazole ring, illustrating the impact on biological activity against various targets.

| Compound | Indazole Core Substitution | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Non-fluorinated Analog (Generic) | H | Wild-type reverse transcriptase | 332 nM | rsc.org |

| 5-Fluoro-indazole derivative | 5-F | Wild-type reverse transcriptase | 50 nM | rsc.org |

| Compound 51 | 4-F | ROCK1 | 2500 nM | rsc.org |

| Compound 52 | 6-F | ROCK1 | 14 nM | rsc.org |

| Compound 5j | 5-(3,5-difluorophenyl) | Hep-G2 cells | Potent Activity | nih.gov |

| Compound 5e | 5-(4-fluorophenyl) | Hep-G2 cells | Moderate Activity | nih.gov |

| Compound 5b | 5-(3-fluorophenyl) | Hep-G2 cells | Lower Activity | nih.gov |

These comparative studies consistently demonstrate that while the non-fluorinated indazole core provides a foundational scaffold for biological activity, the introduction of fluorine atoms is a powerful strategy for optimization. The 6,7-difluoro substitution pattern, in particular, leverages the unique properties of fluorine to create highly potent and often more metabolically stable derivatives. The precise positioning of these fluorine atoms is paramount, as minor positional changes can lead to substantial differences in biological function, a testament to the highly specific nature of enzyme-inhibitor interactions.

Mechanistic Insights into the Biological Activity of 6,7 Difluoro 1h Indazol 3 Amine Analogs

Investigations into Molecular Target Identification and Validation

The biological effects of 6,7-difluoro-1H-indazol-3-amine analogs are initiated by their precise interaction with specific molecular targets. Research has focused on identifying and validating these targets, which primarily include protein kinases and cell surface receptors.

Kinase Inhibition Profiles and Specificity (e.g., Tyrosine Kinases, EGFR, JNK)

The 1H-indazole-3-amine framework is recognized as an effective hinge-binding fragment, allowing it to interact with the ATP-binding site of various kinases. nih.gov This interaction is crucial for the development of kinase inhibitors for cancer therapy. nih.gov Analogs of this compound have demonstrated potent and specific inhibition against a range of kinases, particularly those implicated in cancer progression.

The core compound, this compound, is a key intermediate in the synthesis of potent protein kinase inhibitors, including one with an IC₅₀ value of 12 nM against the EGFR T790M/L858R mutant. nih.gov Further studies on related 3-aminoindazole derivatives have revealed broad-spectrum kinase inhibition. For instance, the diarylamide 3-aminoindazole analog, AKE-72, is a powerful pan-BCR-ABL inhibitor, effective against both wild-type (IC₅₀ < 0.5 nM) and the resistant T315I mutant (IC₅₀ = 9 nM). researchgate.net Its inhibitory profile extends to other oncogenic kinases, showing significant suppression of c-Kit, FGFR1, FLT3, and VEGFR2. researchgate.net

Similarly, optimization of 1H-indazol-3-amine derivatives has led to the discovery of potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR). One such analog, compound 2a, which features a 2,6-difluoro-3-methoxyphenyl group, displayed high potency against FGFR1 (IC₅₀ < 4.1 nM) and FGFR2 (IC₅₀ = 2.0±0.8 nM). nih.gov Other indazole-containing compounds have been identified as inhibitors of Phosphoinositide 3-kinase (PI3K) and the serine/threonine-protein kinase PIM1, which are targets in cancer and inflammatory diseases. researchgate.netresearchgate.net

| Analog/Compound | Target Kinase | Inhibitory Activity (IC₅₀ or % Inhibition) | Reference |

|---|---|---|---|

| AKE-72 (5) | BCR-ABL (Wild-Type) | < 0.5 nM | researchgate.net |

| AKE-72 (5) | BCR-ABL (T315I Mutant) | 9 nM | researchgate.net |

| AKE-72 (5) | c-Kit, FGFR1, FLT3, LCK, VEGFR2, etc. | 83.9–99.3% inhibition at 50 nM | researchgate.net |

| Compound 2a | FGFR1 | < 4.1 nM | nih.gov |

| Compound 2a | FGFR2 | 2.0 ± 0.8 nM | nih.gov |

| GDC-0941 | PI3K (p110α) | Potent inhibitor | researchgate.net |

| This compound intermediate | EGFR (T790M/L858R) | 12 nM | nih.gov |

Receptor Antagonism/Agonism (e.g., 5-HT3 receptors)

Beyond kinase inhibition, indazole derivatives have been identified as potent antagonists of the 5-hydroxytryptamine-3 (5-HT3) receptor. nih.gov This receptor is a key player in the signaling pathways that trigger nausea and vomiting, particularly following chemotherapy. mdpi.comnih.gov The 5-HT3 antagonists, often called "setrons," work by blocking serotonin (B10506) from binding to receptors in the brain and on the vagus nerve. mdpi.comnih.gov

Research into indazole-3-carboxylic acid derivatives led to the identification of several potent 5-HT3 receptor antagonists. nih.gov One notable example, compound 6g (BRL 43694), emerged from these studies as a highly potent and selective antagonist, proving to be an effective antiemetic agent against chemotherapy-induced emesis in both animal models and human trials. nih.gov This demonstrates that the indazole scaffold is a viable pharmacophore for designing selective receptor antagonists.

Cellular and Molecular Mechanisms of Action in Disease Models

The interaction of indazole analogs with their molecular targets translates into specific cellular responses, which have been studied extensively in various disease models, most notably in cancer.

Apoptosis Induction and Cell Cycle Modulation in Cancer Cell Lines

A key mechanism by which indazole-based kinase inhibitors exert their anticancer effects is by inducing apoptosis (programmed cell death) and modulating the cell cycle. mdpi.com Studies on 1H-indazole-3-amine derivatives have shown they can trigger apoptosis in cancer cells through multiple pathways. mdpi.com

One such derivative, compound 6o, was found to induce apoptosis in chronic myeloid leukemia (K562) cells by inhibiting Bcl-2 family members and disrupting the p53/MDM2 pathway. nih.govmdpi.com By up-regulating the p53 tumor suppressor protein and down-regulating its inhibitor MDM2, the compound shifts the cellular balance towards apoptosis. nih.gov Furthermore, compound 6o was shown to arrest the cell cycle in the G0/G1 phase, preventing cancer cell proliferation. nih.gov This was observed as an increase in the G0/G1 cell population from 29.4% in control cells to 41.1% in treated cells. nih.gov The cytotoxic effects of various indazole analogs have been confirmed across a range of cancer cell lines. mdpi.com

| Analog/Compound | Cancer Cell Line | Activity (IC₅₀ or GI₅₀) | Reference |

|---|---|---|---|

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 µM | nih.govmdpi.com |

| Compound 6o | HEK-293 (Normal Cell) | 33.2 µM (showing selectivity) | nih.govmdpi.com |

| AKE-72 (5) | K-562 | < 10 nM | researchgate.net |

| Compound 2a | KG1 (Acute Myeloid Leukemia) | 25.3 ± 4.6 nM | nih.gov |

| Compound 2a | SNU16 (Gastric Carcinoma) | 77.4 ± 6.2 nM | nih.gov |

| Curcumin-Indazole Analog (3b) | WiDr (Colorectal Carcinoma) | 27.20 µM |

Anti-inflammatory Pathways and Enzyme Modulation (e.g., COX-2)

The indazole scaffold is also prominent in compounds designed to treat inflammatory diseases. mdpi.com The anti-inflammatory effects of some drugs are achieved by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is involved in pathological inflammation. Selective COX-2 inhibitors can block the production of inflammatory mediators without affecting the protective functions of the COX-1 isoform. The mechanism of selectivity often involves the inhibitor binding to a larger secondary pocket present in COX-2 but not in COX-1.

In addition to COX, other inflammatory targets are modulated by indazole derivatives. For example, selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in inflammatory pathways, have been developed from an indazole scaffold. researchgate.net These compounds show potential for treating various inflammatory conditions. researchgate.net

Antimicrobial Mechanisms against Pathogens

Indazole derivatives have demonstrated a range of antimicrobial activities, including antibacterial and antifungal properties. mdpi.com The mechanism for this activity often involves targeting essential bacterial enzymes that are distinct from their mammalian counterparts.

One validated target for antibacterial agents is the bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. nih.gov A novel class of indazole derivatives has been discovered that acts as inhibitors of the GyrB subunit of this enzyme. nih.gov By targeting GyrB, these compounds can overcome the widespread resistance seen with fluoroquinolones, which target the GyrA subunit. nih.gov These indazole-based GyrB inhibitors have shown excellent antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other indazole derivatives have shown inhibitory activity against various bacterial strains, including E. faecalis, S. aureus, and S. epidermidis, with minimum inhibitory concentration (MIC) values ranging from 64 to 128 µg/mL. The antifungal activity of indazoles has also been noted against strains like Candida albicans. mdpi.com

Elucidation of Signaling Pathways Perturbed by this compound Derivatives

Research into the biological activity of this compound analogs has revealed their significant impact on crucial signaling cascades that regulate cell proliferation, survival, and apoptosis. These derivatives have been primarily identified as potent inhibitors of protein kinases, which are pivotal enzymes in cellular signaling.

One of the key signaling pathways targeted by analogs of this compound is the Fibroblast Growth Factor Receptor (FGFR) pathway. The FGFRs are a family of receptor tyrosine kinases that play a critical role in normal development and are frequently dysregulated in various cancers, leading to tumor growth and angiogenesis. A study focused on the development of potent FGFR inhibitors designed and synthesized a series of 1H-indazol-3-amine derivatives, including a compound with a 2,6-difluoro-3-methoxyphenyl group. nih.gov This analog demonstrated highly potent enzymatic and antiproliferative activities. nih.gov The inhibitory concentrations for this compound are detailed in the table below.

| Target | IC₅₀ Value | Cell Line | IC₅₀ Value |

| FGFR1 | < 4.1 nM | KG1 | 25.3 ± 4.6 nM |

| FGFR2 | 2.0 ± 0.8 nM | SNU16 | 77.4 ± 6.2 nM |

Table 1: Inhibitory Activity of a 1H-indazol-3-amine Derivative with a 2,6-difluoro-3-methoxyphenyl group against FGFR and cancer cell lines. nih.gov

The data clearly indicates that this difluoro-substituted indazole derivative is a powerful inhibitor of FGFR1 and FGFR2. Its potent antiproliferative effects on the KG1 and SNU16 cancer cell lines further underscore the therapeutic potential of targeting the FGFR signaling pathway with such compounds. nih.gov

In addition to the FGFR pathway, broader studies on 1H-indazol-3-amine derivatives have shed light on other perturbed signaling networks. One such study, while not specifying the 6,7-difluoro substitution, provides valuable mechanistic insights that are likely applicable to this subclass of compounds due to the shared 1H-indazol-3-amine scaffold. This research demonstrated that certain 1H-indazol-3-amine derivatives can induce apoptosis and affect the cell cycle by modulating the p53/MDM2 pathway. researchgate.netnih.govnih.govmdpi.com

The p53 tumor suppressor protein is a critical regulator of cell growth and apoptosis, and its activity is often suppressed in cancer cells through overexpression of its negative regulator, MDM2. The study found that a lead compound, referred to as 6o , could disrupt the p53-MDM2 interaction, leading to an upregulation of p53. researchgate.netnih.govmdpi.com This, in turn, influences the expression of downstream apoptosis-related proteins. researchgate.netnih.gov The table below summarizes the observed changes in protein expression in K562 cells following treatment with this indazole derivative. researchgate.net

| Protein | Change in Expression |

| p53 | Upregulated |

| MDM2 | Downregulated |

| Bax | Upregulated |

| Bcl-2 | Downregulated |

Table 2: Effect of a 1H-indazol-3-amine derivative on the expression of key regulatory proteins in the p53 and apoptosis pathways in K562 cells. researchgate.net

The upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, as shown in the table, shift the cellular balance towards apoptosis, thereby contributing to the anticancer activity of these compounds. researchgate.net These findings suggest that this compound derivatives may also exert their biological effects through the modulation of these fundamental cancer-related signaling pathways.

Applications in Chemical Biology and As Advanced Research Probes

Development of 6,7-Difluoro-1H-indazol-3-amine as Chemical Probes for Protein Kinases and Other Biological Targets

The 1H-indazole-3-amine scaffold is a well-recognized "hinge-binding" fragment in medicinal chemistry, particularly for the development of protein kinase inhibitors. This structural motif is adept at forming key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, an essential interaction for achieving potent enzyme inhibition. The development of derivatives from this core has led to inhibitors targeting a range of kinases involved in cell proliferation and signaling.

The introduction of two fluorine atoms at the 6- and 7-positions of the indazole ring in this compound significantly modulates its electronic properties. These strong electron-withdrawing groups can influence the acidity of the N-H protons and the basicity of the ring nitrogens, potentially enhancing binding affinity and altering the selectivity profile against different kinases. Fluorination is also a common strategy to improve metabolic stability and bioavailability, making this compound an attractive starting point for developing more drug-like probes.

While specific inhibition data for the parent compound this compound is not extensively published, its role as a precursor for potent kinase inhibitors is established. For instance, derivatives of 1H-indazol-3-amine have been optimized to yield powerful inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key target in cancer therapy. The strategic placement of fluorine atoms on the core scaffold is a critical element in achieving high potency in these derivative series.

Table 1: Kinase Targets for Indazole-3-Amine Derivatives

| Target Family | Specific Kinase Examples | Role in Disease | Reference |

|---|---|---|---|

| Receptor Tyrosine Kinases | FGFR1, FGFR2 | Cancer formation and progression | researchgate.net |

| Non-receptor Tyrosine Kinases | Bcr-Abl | Chronic Myeloid Leukemia | core.ac.uk |

Utilization in Fluorescent Probe Design and Imaging Applications

Fluorinated heterocyclic compounds are gaining prominence in the design of fluorescent probes for bioimaging. The indazole nucleus itself is a chromophore, and the strategic addition of fluorine atoms can tune the photophysical properties of the molecule. researchgate.net Research into indazole-based fluorophores has revealed a phenomenon known as "fluorescence umpolung," where the typical quenching of fluorescence by electron-withdrawing groups is reversed. researchgate.netnih.gov

In a typical donor-π-acceptor (D-π-A) fluorophore, the fluorescence is often quenched upon modification. However, studies have shown that when an indazole unit is inserted, the resulting D-indazole-π-A dye may exhibit weak fluorescence. researchgate.net Critically, when the amino group of the indazole is derivatized with an electron-withdrawing group, a significant enhancement of fluorescence can occur. researchgate.netnih.gov This "light-up" response makes the scaffold highly suitable for developing sensors that detect specific enzymatic activities or analytes.

This compound is an ideal candidate for this type of probe design for two key reasons:

The 3-amino group provides a convenient handle for attaching a linker or a recognition element that can be cleaved or modified by a biological target, leading to a change in the electronic nature of the nitrogen and a subsequent fluorescent signal.

The difluoro substitution on the benzene (B151609) ring further modifies the electronic landscape, potentially enhancing the quantum yield and shifting the emission wavelengths, which can be beneficial for avoiding background autofluorescence in cellular imaging.

Role as Building Blocks in Combinatorial Chemistry and Library Synthesis for Drug Discovery

Combinatorial chemistry aims to rapidly generate large numbers of structurally diverse molecules for high-throughput screening. This compound is an exemplary building block for such library synthesis due to its multiple points for diversification. The 3-amino group is a versatile functional handle that can be readily acylated, alkylated, or used in coupling reactions to introduce a wide array of substituents.

Furthermore, the N1-H of the indazole ring can be functionalized, allowing for the exploration of another vector of chemical space. This dual-point modification capability enables the creation of extensive libraries of compounds from a single, well-characterized core. Common synthetic strategies like Suzuki coupling can be employed to attach various aryl or heteroaryl groups to the indazole core (if a halogen is present at another position), while the amino group can be converted into amides, ureas, or sulfonamides. This systematic derivatization allows for a thorough exploration of the structure-activity relationship (SAR) around the indazole scaffold.

Table 2: Potential Library Synthesis from this compound

| Scaffold Position | Reaction Type | Example R-Groups Introduced |

|---|---|---|

| 3-Amino Group | Acylation | Acetyl, Benzoyl, Substituted Phenylacetyl |

| Sulfonylation | Phenylsulfonyl, Thiophenesulfonyl | |

| Reductive Amination | Benzyl, Substituted Alkyl chains | |

| N1-Position | Alkylation | Methyl, Ethyl, Isopropyl, Benzyl |

Integration into Scaffold-Hopping and Fragment-Based Drug Design Strategies

Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target. The 1H-indazole-3-amine moiety is considered a high-quality fragment, particularly for kinase targets, due to its proven ability to form key interactions in the ATP binding site. this compound, with a molecular weight of approximately 169 g/mol , fits well within the "rule of three" guidelines for fragments and serves as an excellent starting point for fragment-to-lead campaigns.

Scaffold hopping is a computational and medicinal chemistry strategy used to identify new molecular backbones (scaffolds) that can replace a core element of a known active compound while retaining its biological activity. The goal is often to improve properties like potency, selectivity, or pharmacokinetics, or to find novel intellectual property. The indazole ring is a known bioisostere for other aromatic systems like indoles or benzimidazoles. Specifically, it has been successfully used as a replacement for a phenol (B47542) group to circumvent metabolic liabilities such as glucuronidation, thereby improving pharmacokinetic profiles. The difluoro substitutions on this compound offer an additional advantage, providing a unique electronic and steric profile that can lead to novel and improved interactions with a target protein compared to its non-fluorinated or single-fluorinated counterparts.

Future Research and Translational Horizons for this compound: A Roadmap for Therapeutic Innovation

The strategic incorporation of fluorine atoms into pharmacologically active scaffolds has become a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. Within the diverse landscape of heterocyclic compounds, the indazole nucleus is a privileged structure, forming the core of numerous therapeutic agents. The compound this compound, a di-fluorinated derivative of the versatile 3-aminoindazole scaffold, represents a promising, albeit underexplored, candidate for drug discovery and development. This article delineates future research directions and translational perspectives for this specific compound, outlining a strategic path from synthetic innovation to potential clinical application.

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of 6,7-difluoro-1H-indazol-3-amine to ensure high yield and purity?

Methodological Answer:

Optimization requires systematic evaluation of reaction parameters such as temperature, solvent polarity, and stoichiometry. For example:

- Temperature Control: Elevated temperatures (80–120°C) often accelerate cyclization but may promote side reactions like dehalogenation. Lower temperatures (40–60°C) with prolonged reaction times can mitigate this .

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis. Dichloromethane (CH₂Cl₂) is preferred for acid-sensitive steps .

- Catalytic Systems: Palladium catalysts (e.g., Pd(OAc)₂) or copper-mediated coupling can improve regioselectivity during indazole ring formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.